molecular formula C24H21BrN2O2S B2794145 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 681274-30-6

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2794145
CAS No.: 681274-30-6
M. Wt: 481.41
InChI Key: SPISKAWQMJDHTH-UHFFFAOYSA-N
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Description

The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic indole derivative featuring a sulfanyl linker bridging the indole core and an acetamide moiety. The indole ring is substituted at the 1-position with a 4-bromobenzyl group, while the acetamide is para-methoxyphenyl-substituted.

Key structural attributes:

  • Sulfanyl bridge: May contribute to redox activity or metal coordination .
  • N-(4-Methoxyphenyl)acetamide: The methoxy group enhances solubility and influences electronic interactions with biological targets .

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2S/c1-29-20-12-10-19(11-13-20)26-24(28)16-30-23-15-27(22-5-3-2-4-21(22)23)14-17-6-8-18(25)9-7-17/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPISKAWQMJDHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:

Chemical Reactions Analysis

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromophenyl and sulfanyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Indole-Acetamide Derivatives
Compound Name R₁ (Indole Substitution) R₂ (Acetamide Substitution) Molecular Weight (g/mol) Key Biological Activity
Target Compound 1-(4-Bromobenzyl) 4-Methoxyphenyl ~500–550* Hypothesized antimicrobial
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide 1-(4-Chlorobenzoyl) 4-Methoxyphenylsulfonyl 561.83 Not reported
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide N/A (Triazole core) 4-Bromophenyl 454.34 Anticancer (screened)
N-[(4-Fluorophenyl)methyl]-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 1-(2-Oxo-2-piperidinylethyl) 4-Fluorobenzyl ~450–480* Not reported

*Estimated based on analogous structures.

Key Observations:

Substituent Impact on Bioactivity: The 4-bromobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-chlorobenzoyl group in Compound .

Core Modifications :

  • Replacement of the indole core with a triazole (Compound ) alters electronic properties and hydrogen-bonding capacity, possibly influencing target selectivity.
  • Piperidine substitution (Compound ) introduces a basic nitrogen, which could enhance interactions with charged residues in enzyme active sites.

Biological Activity

The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that integrates an indole moiety, a sulfanyl group, and a methoxy-substituted acetamide. This complex structure suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24BrN2OSC_{23}H_{24}BrN_2OS, with a molecular weight of approximately 479.44 g/mol. The presence of the bromophenyl group and the sulfanyl linkage may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that indole derivatives often exhibit significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that indole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have shown that related indole derivatives possess cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HT29 (colorectal cancer). The mechanism often involves the inhibition of specific kinases or proteases that are crucial for cancer cell proliferation .

CompoundActivityIC50 Value (µM)
This compoundAnticancerTBD
Indole Derivative AAnticancer1.61 ± 1.92
Indole Derivative BAnticancer1.98 ± 1.22

The proposed mechanism of action for this compound involves its interaction with various molecular targets within cells. The indole structure may facilitate binding to enzymes or receptors, potentially leading to modulation of signaling pathways associated with cell growth and survival. Additionally, the presence of electron-donating groups, such as the methoxy group, may enhance binding affinity and specificity towards target proteins.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antimicrobial Properties : A study evaluated a series of indole derivatives against common bacterial strains, revealing that certain modifications significantly enhanced antimicrobial activity compared to standard antibiotics .
  • Anticancer Screening : A recent investigation assessed various indole-based compounds for their cytotoxic effects on breast cancer cell lines, demonstrating that specific structural modifications could lead to improved efficacy over traditional chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between these compounds and their biological targets, providing insights into their potential efficacy in therapeutic applications.

Q & A

Basic Research Question

  • NMR Analysis : ¹H and ¹³C NMR to verify substitution patterns (e.g., indole C-H resonances at δ 7.2–7.8 ppm, methoxy singlet at δ 3.8 ppm).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) to resolve bond lengths and angles, particularly the sulfanyl-acetamide linkage. Anisotropic displacement parameters (ORTEP diagrams) validate molecular geometry .

How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression.
    • Cell-Based Studies : Cytotoxicity assays (MTT) on cancer cell lines to assess antiproliferative effects.
  • Control Experiments : Include positive controls (e.g., indomethacin for COX-2) and validate selectivity using isoform-specific inhibitors .

What computational tools and methodologies are recommended to predict metabolic stability and guide structural optimization?

Advanced Research Question

  • MetaSite : Predicts cytochrome P450-mediated metabolic soft spots (e.g., methoxy demethylation or sulfanyl oxidation).
  • In Silico Docking : AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site).
  • Validation : Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes) and LC-MS metabolite identification .

How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with halogen (Cl/F) or electron-withdrawing groups on the phenyl rings to enhance binding affinity.
  • Pharmacokinetic Profiling : Measure logP (HPLC) and aqueous solubility to correlate lipophilicity with bioavailability.
  • Data Analysis : Multivariate regression to identify key molecular descriptors (e.g., Hammett σ values) influencing activity .

What crystallographic software and protocols are essential for analyzing conformational flexibility and crystal packing?

Basic Research Question

  • Software : WinGX suite for data processing and SHELXL for refinement. ORTEP for Windows generates thermal ellipsoid plots.
  • Protocols :
    • Resolve twinning using CELL_NOW if data shows pseudo-symmetry.
    • Analyze hydrogen bonding (e.g., N-H···O interactions) with PLATON to understand packing motifs .

How can researchers develop validated analytical methods (HPLC, LC-MS) for quantifying this compound in biological matrices?

Advanced Research Question

  • Chromatographic Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
    • Detection: UV at 254 nm or MS/MS in positive ion mode.
  • Validation Parameters :
    • Linearity (R² > 0.99), LOD/LOQ (<1 ng/mL), and recovery (>90%) per ICH guidelines .

What formulation strategies can improve the solubility and stability of this compound for in vivo studies?

Advanced Research Question

  • Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility.
  • Nanoformulations : Liposomal encapsulation or solid lipid nanoparticles (SLNs) to prolong half-life.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

How can molecular docking and biophysical techniques (SPR, ITC) elucidate target binding mechanisms?

Advanced Research Question

  • Docking : Glide (Schrödinger) to model ligand-protein interactions, focusing on sulfanyl and acetamide groups.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized target protein.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

How should conflicting biological data (e.g., varying IC₅₀ across assays) be resolved methodologically?

Advanced Research Question

  • Orthogonal Assays : Confirm COX-2 inhibition using both enzymatic (PGH₂ conversion) and cellular (PGE₂ ELISA) assays.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance.
  • Artifact Checks : Test for compound aggregation (via dynamic light scattering) or fluorescent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.